molecular formula C10H9NO2S B1393932 Methyl 3-(isothiocyanatomethyl)benzoate CAS No. 448948-73-0

Methyl 3-(isothiocyanatomethyl)benzoate

Cat. No. B1393932
M. Wt: 207.25 g/mol
InChI Key: BTIIPQQBLULMJN-UHFFFAOYSA-N
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Description

Methyl 3-(isothiocyanatomethyl)benzoate (MITC) is an organic compound with a variety of uses in scientific research. MITC is a naturally occurring compound found in a variety of plants, and is a derivative of benzoic acid. MITC is often used as a reagent for organic synthesis, as an inhibitor for enzyme activity, and as a ligand for various proteins. It has also been used as a starting material for the synthesis of other compounds.

Scientific Research Applications

Radical Addition in Organic Synthesis

Methyl 3-(isothiocyanatomethyl)benzoate has been explored in the field of organic synthesis. Specifically, compounds like cyano(ethoxycarbonothioylthio)methyl benzoate have demonstrated utility as one-carbon radical equivalents in the introduction of acyl units via xanthate transfer radical addition to olefins. This process allows for further elaboration of the resulting adducts, indicating potential applications in the synthesis of complex organic molecules (Bagal, de Greef, & Zard, 2006).

Vibrational Spectroscopy and Molecular Analysis

Methyl benzoate has been a subject of study in vibrational spectroscopy, serving as a model compound for developing new infrared pulse schemes potentially applicable to biomolecules. The research on anharmonic vibrational modes and the use of varying computational methods enhances our understanding of molecular vibrational coupling topology, which could have implications in the field of molecular biology and chemistry (Maiti, 2014).

Catalyst Studies and Chemical Reactions

Investigations have been conducted on the reduction of methyl benzoate and benzoic acid on catalysts like Y2O3. These studies provide insights into the mechanisms of chemical reactions at the molecular level, particularly focusing on the formation and reduction of surface benzoate, which is essential in understanding catalytic processes and reaction pathways (King & Strojny, 1982).

Tubulin Polymerization Inhibition

Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) was found to be a promising antiproliferative agent against human cancer cells, potentially due to its tubulin polymerization inhibition. This highlights its potential application in cancer research and treatment, offering a novel pathway for drug development (Minegishi et al., 2015).

Biosynthesis and Emission in Plants

Research on snapdragon flowers revealed that methyl benzoate is the most abundant scent compound biosynthesized and emitted from the flowers. Understanding the developmental regulation of its biosynthesis and emission provides insights into plant biology and ecology, particularly in relation to pollinator attraction (Dudareva et al., 2000).

properties

IUPAC Name

methyl 3-(isothiocyanatomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-13-10(12)9-4-2-3-8(5-9)6-11-7-14/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIIPQQBLULMJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(isothiocyanatomethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CLM Goodyer, EC Chinje, M Jaffar, IJ Stratford… - Bioorganic & medicinal …, 2003 - Elsevier
Inhibition of the isoforms of nitric oxide synthase (NOS) has important applications in therapy of several diseases, including cancer. Using 1400W [N-(3-aminomethylbenzyl)acetamidine]…
Number of citations: 62 www.sciencedirect.com
CLM Goodyer - 2003 - search.proquest.com
This thesis describes the synthesis and evaluation of compounds designed as isoform-selective nitric oxide synthase inhibitors, carrying a 4, 5-dihydrothiazole or a thiourea. Structural …
Number of citations: 2 search.proquest.com

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